molecular formula C37H35N2NaO8S2 B1266128 Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate CAS No. 33628-03-4

Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate

Cat. No. B1266128
CAS RN: 33628-03-4
M. Wt: 722.8 g/mol
InChI Key: MDBAEQGNAMHPTI-UHFFFAOYSA-M
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Description

Synthesis Analysis

Synthesis of sulfonate-containing compounds often involves complex reactions utilizing various sulfone and sulfonate precursors. For instance, Yoshimoto and Kishida (1970) described the reaction of phenyl 2-propynyl sulfone with substituted benzaldehydes, resulting in 1-phenylsulfonyl-4-substitutedphenyl-trans-3-buten-2-ones, showcasing the versatility of sulfone reactions in creating complex molecular architectures (Yoshimoto & Kishida, 1970). Similar synthetic strategies might be applicable for the compound , demonstrating the critical role of sulfone intermediates in the synthesis of sulfonate derivatives.

Molecular Structure Analysis

The molecular structure of sulfonate compounds is often elucidated using spectroscopic techniques. For example, Oleynik et al. (2007) synthesized sodium S-[3-(hydroxyaryl)propyl] thiosulfates and [3-(hydroxyaryl)propane]-1-sulfonates, where the molecular structure was confirmed through spectroscopic methods, highlighting the importance of such techniques in determining the structure of complex molecules (Oleynik et al., 2007).

Chemical Reactions and Properties

The reactivity of sulfonate compounds with various reagents can lead to a wide range of chemical transformations. For instance, Zheng et al. (2018) utilized sodium dodecyl benzene sulfonate for the Knoevenagel-Michael reaction in aqueous media, demonstrating the catalytic potential of sulfonate derivatives in facilitating carbon-carbon bond formation (Zheng et al., 2018).

Physical Properties Analysis

The physical properties of sulfonate compounds, such as solubility and phase behavior, are crucial for their application in various fields. For example, the study on water-soluble poly(p-phenylene) derivatives by Kim et al. (1998) offers insights into the solubility and photoluminescent properties of sulfonated polymers, which are essential for their use in optoelectronic devices (Kim et al., 1998).

Chemical Properties Analysis

The chemical properties of sulfonate compounds, such as their reactivity and stability, are influenced by their molecular structure. Pilati et al. (1993) explored the synthesis and properties of poly(1,4-butylene isophthalate) containing sodium sulfonate groups, highlighting how the incorporation of sulfonate groups affects the polymer's solubility and thermal properties (Pilati et al., 1993).

Scientific Research Applications

Synthesis and Biological Activity

  • The compound has been utilized in the synthesis of biologically active heterocycles, showing potential in antimicrobial activity and as surface-active agents. For instance, its reactions with various substrates have produced products with promising antibacterial activities, suggesting its applicability in developing antimicrobial agents (El-Sayed, 2006).
  • Similarly, other studies have focused on the synthesis of novel compounds using similar sodium sulfonate structures, leading to the production of compounds with significant antifungal and antibacterial properties, thereby highlighting the compound's role in medicinal chemistry (Patel & Dhameliya, 2010).

Catalysis and Chemical Reactions

  • The compound is also significant in catalysis and chemical synthesis. For instance, it has been used in reactions involving aromatic aldehydes, facilitating efficient catalysis under mild conditions (Zheng et al., 2018).
  • Additionally, its role in the synthesis of poly(p-phenylenes), which are important for electroluminescent applications, demonstrates its versatility in materials science (Kim et al., 1998).

Applications in Fuel Cells and Membranes

  • In the field of energy, the compound has contributed to the development of novel materials for proton exchange membrane fuel cells. This involves the synthesis of sulfonated poly(arylene ether ketones) containing benzoxazole, highlighting its utility in creating high-performance materials for energy applications (Li et al., 2006).

properties

IUPAC Name

sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H36N2O8S2.Na/c1-2-27(23-36-38(19-9-21-48(40,41)42)32-25-30(15-17-34(32)46-36)28-11-5-3-6-12-28)24-37-39(20-10-22-49(43,44)45)33-26-31(16-18-35(33)47-37)29-13-7-4-8-14-29;/h3-8,11-18,23-26H,2,9-10,19-22H2,1H3,(H-,40,41,42,43,44,45);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBAEQGNAMHPTI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CCCS(=O)(=O)[O-])C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H35N2NaO8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

722.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium;3-[5-phenyl-2-[2-[[5-phenyl-3-(3-sulfonatopropyl)-1,3-benzoxazol-3-ium-2-yl]methylidene]butylidene]-1,3-benzoxazol-3-yl]propane-1-sulfonate

CAS RN

33628-03-4
Record name Benzoxazolium, 5-phenyl-2-[2-[[5-phenyl-3-(3-sulfopropyl)-2(3H)-benzoxazolylidene]methyl]-1-buten-1-yl]-3-(3-sulfopropyl)-, inner salt, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydrogen 5-phenyl-2-[2-[[5-phenyl-3-(3-sulphonatopropyl)-3H-benzoxazol-2-ylidene]methyl]but-1-enyl]-3-(3-sulphonatopropyl)benzoxazolium, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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